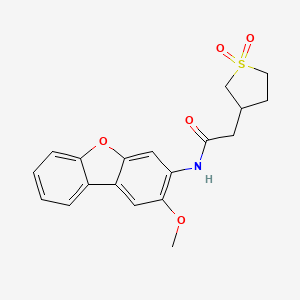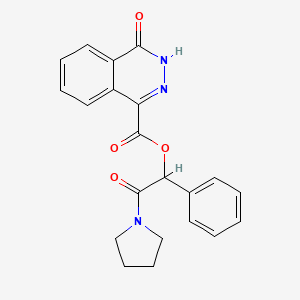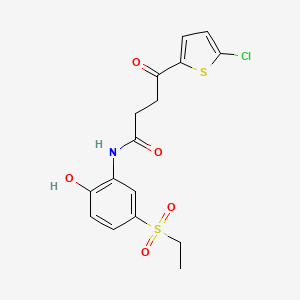
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide, also known as DTTMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiol-based compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide works by breaking disulfide bonds between cysteine residues in proteins. This process involves the transfer of electrons from the thiol group in 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide to the disulfide bond, resulting in the formation of two thiol groups. This reaction can be reversed by the addition of an oxidizing agent, such as hydrogen peroxide.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress by reducing reactive oxygen species, and to enhance insulin secretion in pancreatic beta cells. Additionally, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide in lab experiments is its ability to effectively reduce disulfide bonds in proteins, which can aid in the study of protein structure and function. However, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can also be toxic to cells at high concentrations, and its reducing properties can interfere with certain biochemical assays.
Direcciones Futuras
There are several potential future directions for research involving 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide. One area of interest is its potential use as a therapeutic agent for diseases characterized by oxidative stress, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer effects, and to determine its potential as a chemotherapeutic agent.
Métodos De Síntesis
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of 2-bromoacetophenone with 3-methoxydibenzofuran in the presence of potassium carbonate and copper powder. This is followed by the reaction of the resulting product with thioacetic acid and sodium hydroxide to yield 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. One area of interest is its ability to act as a reducing agent for disulfide bonds in proteins. This property makes it useful for studying the structure and function of proteins, as well as for the purification of recombinant proteins.
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-24-18-9-14-13-4-2-3-5-16(13)25-17(14)10-15(18)20-19(21)8-12-6-7-26(22,23)11-12/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZHGSJQWOBABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7550333.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)

![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)